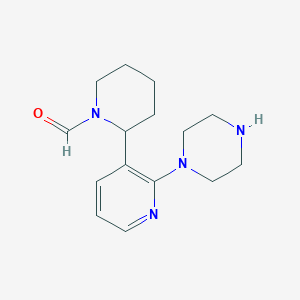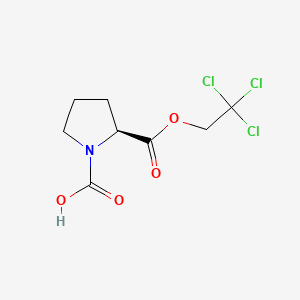
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a cyclobutanecarboxylate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutanecarboxylate Core: The cyclobutanecarboxylate core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced via a substitution reaction using tosyl chloride (TsCl) and a base such as pyridine.
Addition of the Tert-butyl Group: The tert-butyl group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation using agents like potassium permanganate (KMnO4) can convert the compound into carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Tosyl chloride (TsCl), pyridine, nucleophiles (amines, alcohols, thiols)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Corresponding substituted cyclobutanecarboxylates
Reduction: Cyclobutanol derivatives
Oxidation: Cyclobutanecarboxylic acids or ketones
Wissenschaftliche Forschungsanwendungen
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and cyclobutanecarboxylate groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1s,3s)-Tert-butyl 3-hydroxycyclobutanecarboxylate
- (1s,3s)-Tert-butyl 3-chlorocyclobutanecarboxylate
- (1s,3s)-Tert-butyl 3-bromocyclobutanecarboxylate
Uniqueness
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is unique due to the presence of the tosyloxy group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
CAS-Nummer |
1443290-83-2 |
|---|---|
Molekularformel |
C16H22O5S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3 |
InChI-Schlüssel |
XRAKRCWHGGQELJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)
![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
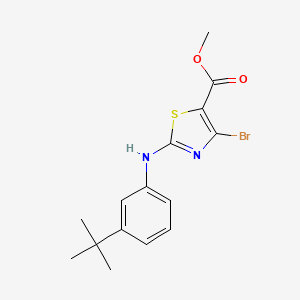
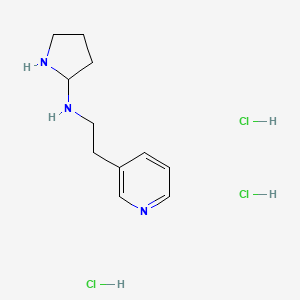

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
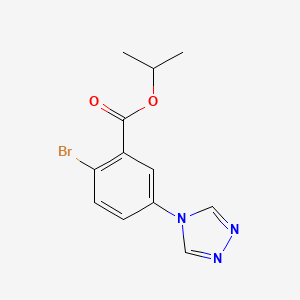
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)
